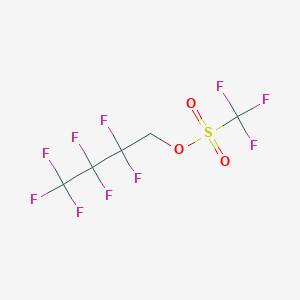

2,2,3,3,4,4,4-Heptafluorobutyl trifluoromethanesulfonate

描述

2,2,3,3,4,4,4-Heptafluorobutyl trifluoromethanesulfonate is a fluorinated alkyl sulfonate ester characterized by a perfluorinated butyl chain and a trifluoromethanesulfonate (triflate) group. These compounds share key features, including high fluorine content (>60% by weight), hydrophobicity, and thermal stability, making them valuable in polymer synthesis and specialty coatings .

属性

IUPAC Name |

2,2,3,3,4,4,4-heptafluorobutyl trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F10O3S/c6-2(7,3(8,9)4(10,11)12)1-18-19(16,17)5(13,14)15/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFLLLSBGBGDVEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)(F)F)(F)F)(F)F)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379255 | |

| Record name | 1H,1H-Heptafluorobutyl triflate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6401-01-0 | |

| Record name | 1H,1H-Heptafluorobutyl triflate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H,1H-Heptafluorobutyl trifluoromethanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,4-Heptafluorobutyl trifluoromethanesulfonate typically involves the reaction of 2,2,3,3,4,4,4-Heptafluorobutanol with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity .

化学反应分析

Types of Reactions

2,2,3,3,4,4,4-Heptafluorobutyl trifluoromethanesulfonate undergoes several types of chemical reactions, including:

Nucleophilic substitution: This compound is highly reactive towards nucleophiles due to the electron-withdrawing effects of the fluorine atoms and the trifluoromethanesulfonate group.

Elimination reactions: It can undergo elimination reactions to form alkenes.

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong nucleophiles such as alkoxides, amines, and thiolates. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile .

Major Products

The major products formed from reactions with this compound depend on the specific nucleophile used. For example, reaction with an alkoxide can yield an ether, while reaction with an amine can produce an amine derivative .

科学研究应用

Applications in Organic Synthesis

1. Methylation Reactions

- 2,2,3,3,4,4,4-Heptafluorobutyl trifluoromethanesulfonate serves as an effective methylating agent in organic synthesis. It facilitates the introduction of methyl groups into various substrates through nucleophilic substitution reactions. For example, it can be used in the methylation of alcohols and amines to produce corresponding methyl ethers and amines respectively.

2. Silylation Reactions

- The compound is also utilized in silylation processes where it acts as a source of trifluoromethanesulfonate (triflate) groups. This property is particularly valuable in protecting functional groups during multi-step syntheses.

Applications in Materials Science

1. Development of Fluorinated Polymers

- The compound's unique fluorinated structure contributes to the development of high-performance materials with enhanced thermal stability and chemical resistance. These materials are applicable in coatings and films that require durability under harsh conditions.

2. Surface Modification

- In materials science, this compound can be used to modify surfaces to impart hydrophobic properties. This is particularly useful in applications involving non-stick coatings and anti-corrosion treatments.

Analytical Chemistry Applications

1. Chromatography

- The compound is employed as a derivatizing agent in chromatography to enhance the detection of analytes by improving their volatility and stability during analysis. This enhances the sensitivity and resolution of chromatographic methods.

2. Mass Spectrometry

- In mass spectrometry applications, it aids in the ionization of compounds that are otherwise difficult to analyze due to low volatility or thermal instability.

Case Studies

Safety and Environmental Considerations

While this compound has numerous applications, it is essential to consider safety protocols due to its potential hazards. It can cause severe skin burns and eye damage upon contact and should be handled with appropriate protective equipment in well-ventilated areas.

作用机制

The mechanism of action of 2,2,3,3,4,4,4-Heptafluorobutyl trifluoromethanesulfonate involves its high reactivity towards nucleophiles. The electron-withdrawing effects of the fluorine atoms and the trifluoromethanesulfonate group make the carbon atoms highly electrophilic, facilitating nucleophilic attack . This reactivity is exploited in various chemical synthesis processes to introduce fluorinated groups into organic molecules .

相似化合物的比较

Key Properties (Derived from Analogous Compounds):

- Molecular Formula : C₇H₅F₁₀O₃S (inferred from triflate substitution).

- Fluorine Content : ~63% (based on HFBMA analogs) .

- Reactivity : The triflate group is a strong leaving group, suggesting utility in nucleophilic substitution reactions.

Comparison with Structurally Similar Fluorinated Esters

2,2,3,3,4,4,4-Heptafluorobutyl Methacrylate (HFBMA)

CAS : 13695-31-3

Molecular Formula : C₉H₇F₇O₂

Applications :

Key Differences :

- HFBMA contains a methacrylate group, enabling radical polymerization, whereas the triflate ester is more reactive in ionic or substitution reactions.

- Surface energy of HFBMA-based polymers is lower than that of non-fluorinated acrylates (e.g., PMMA: ~40 mN/m) .

2,2,3,3,4,4,4-Heptafluorobutyl Acetate

CAS: Not explicitly listed (analogous to transesterification products in ). Synthesis: Produced via transesterification of 2,2,3,3,4,4,4-heptafluoro-1-butanol with isopropyl acetate, yielding side products like 2,2,3,3,4,4,4-heptafluorobutyl isopropyl ester . Mass Spectrometry Data:

Key Differences :

2,2,2-Trifluoroethyl Methacrylate (TFEMA)

Key Differences :

Long-Chain Perfluoroalkyl Esters

Examples include 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-1,8-octanediol (CAS 38565-53-6) and 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol (CAS 38565-52-5) .

Key Differences :

- Longer perfluoroalkyl chains increase hydrophobicity but reduce solubility in organic solvents.

- These diols are used in high-performance elastomers, contrasting with the monomeric applications of heptafluorobutyl esters .

Comparative Data Table

| Compound | Molecular Formula | Fluorine Content (%) | Surface Energy (mN/m) | Key Applications |

|---|---|---|---|---|

| Heptafluorobutyl trifluoromethanesulfonate | C₇H₅F₁₀O₃S | ~63 (estimated) | N/A | Reactive intermediates, catalysts |

| Heptafluorobutyl methacrylate (HFBMA) | C₉H₇F₇O₂ | 58.3 | 3.03 | Antifouling coatings, IPNs |

| Heptafluorobutyl acetate | C₆H₅F₇O₂ | 59.1 | N/A | Plasticizers, transesterification |

| 2,2,2-Trifluoroethyl methacrylate (TFEMA) | C₆H₇F₃O₂ | 32.1 | 15–20 | Water-resistant polymers |

| Dodecafluoro-1,8-octanediol | C₈H₄F₁₂O₂ | 68.9 | <5 | High-performance elastomers |

生物活性

2,2,3,3,4,4,4-Heptafluorobutyl trifluoromethanesulfonate (also known as heptafluorobutyl triflate) is a fluorinated compound that has garnered attention due to its unique chemical properties and potential biological activities. This article provides a detailed overview of its biological activity based on recent research findings and case studies.

Heptafluorobutyl triflate is characterized by its highly fluorinated structure, which contributes to its stability and reactivity. The presence of multiple fluorine atoms enhances its lipophilicity and alters its interaction with biological systems.

Toxicity Assessments

Research has indicated that compounds within the per- and polyfluoroalkyl substances (PFAS) class, including heptafluorobutyl triflate, exhibit varying degrees of toxicity. A meta-analysis highlighted the developmental toxicity of several PFAS, suggesting that heptafluorobutyl triflate may similarly affect developmental processes in aquatic models like zebrafish. In a study involving 139 PFAS compounds, it was observed that structural features significantly influenced developmental and neurodevelopmental toxicity .

Table 1: Summary of Toxicity Findings in Zebrafish

| Compound | Benchmark Concentration (μM) | Observed Effects |

|---|---|---|

| Heptafluorobutyl triflate | TBD | Developmental malformations |

| Perfluorooctanesulfonamide | 7.48 | High developmental toxicity |

| N-Methylperfluorooctane | TBD | Neurodevelopmental effects |

The mechanisms through which heptafluorobutyl triflate exerts its biological effects remain under investigation. Preliminary studies suggest that the compound may interfere with lipid transport processes and induce hepatotoxicity. This aligns with findings from other PFAS compounds that have been shown to disrupt metabolic pathways in developing organisms .

Developmental Toxicity in Zebrafish

A significant study utilized zebrafish embryos to assess the developmental impacts of heptafluorobutyl triflate. The embryos were exposed to varying concentrations over a period of five days. Results indicated a correlation between exposure levels and the incidence of malformations such as craniofacial defects and spinal deformities. The benchmark concentration for observable effects was established but remains to be conclusively determined for heptafluorobutyl triflate specifically .

Comparative Analysis with Other PFAS

In comparative studies, heptafluorobutyl triflate was evaluated alongside other fluorinated compounds to assess relative toxicity. The findings suggested that while it shares some toxicological features with more potent PFAS like perfluorohexane sulfonate (PFHxS), its overall impact may be moderated by its chemical structure .

常见问题

Q. What are the recommended methods for synthesizing polymers containing 2,2,3,3,4,4,4-heptafluorobutyl trifluoromethanesulfonate as a monomer?

Methodological Answer: The compound is typically incorporated into fluorinated polymers via reversible addition-fragmentation chain-transfer (RAFT) polymerization. Key steps include:

- RAFT Agent Selection: Use 2-cyanopropyl dodecyl trithiocarbonate (CPDTC) to ensure controlled molecular weight and high conversion rates (up to 90.2% with fluorinated acrylates) .

- Surfactants: Triton X-405 or sodium dodecyl sulfonate (SDS) to stabilize hydrophobic fluorinated monomers during aqueous-phase polymerization .

- Initiators: Potassium persulfate (KPS) or 2,2'-azobis(isobutyronitrile) (AIBN) for radical initiation .

- Monomer Ratios: Optimize feed ratios of fluorinated monomers (e.g., HFBMA) with hydrophilic co-monomers like PEGMA to balance hydrophobicity and solubility .

Table 1: Example RAFT Polymerization Conditions

| RAFT Agent | Initiator | Surfactant | Conversion Rate | Reference |

|---|---|---|---|---|

| CPDTC | AIBN | SDS | ~90% | |

| PEGMA-based agent | KPS | Triton X-405 | 85–90% |

Q. How can the molecular weight and thermal stability of fluorinated copolymers derived from this monomer be characterized?

Methodological Answer: Use a combination of analytical techniques:

- Gel Permeation Chromatography (GPC): Determine molecular weight distribution and polydispersity indices (PDI) .

- Nuclear Magnetic Resonance (NMR): Analyze monomer incorporation ratios and confirm copolymer structure (e.g., distinguishing aliphatic vs. fluorinated segments) .

- Thermogravimetric Analysis (TGA): Measure thermal degradation thresholds (e.g., fluorinated polymers often show stability >300°C) .

- Differential Scanning Calorimetry (DSC): Identify glass transition temperatures (Tg) influenced by fluorinated side chains .

Advanced Research Questions

Q. How do fluorinated segments in copolymers influence nanostructure formation and electronic properties?

Methodological Answer: Fluorinated segments induce phase segregation and modify electronic behavior through:

- Hydrophobic Compartmentalization: Compare aliphatic (e.g., BuMA) and fluorinated (HFBMA) copolymers using small-angle X-ray scattering (SAXS) to observe nanostructural differences (e.g., micelle vs. vesicle formation) .

- Electron Mobility Enhancement: In organic semiconductors, fluorinated side chains enable dense molecular packing. For example, slip-stacked perylene diimide derivatives achieve field-effect mobility up to 0.72 cm²V⁻¹s⁻¹ .

- Surface Energy Reduction: Fluorinated blocks in diblock copolymers (e.g., CbzEMA-b-HFBMA) improve film quality for optoelectronic devices by lowering surface energy .

Q. What strategies resolve contradictions between thermal stability and mechanical performance in fluorinated polymers?

Methodological Answer: Address trade-offs via:

- Crosslinking Optimization: Introduce azidopropyl methacrylate (APMA) as a crosslinker to enhance mechanical strength without compromising thermal stability .

- Copolymer Composition Tuning: Adjust fluorinated-to-hydrophilic monomer ratios. Higher fluorinated content improves thermal resistance but may reduce flexibility .

- Multi-Technique Validation: Combine tensile testing, TGA, and dynamic mechanical analysis (DMA) to correlate structure-property relationships .

Q. How can polymerization conditions be optimized to balance high conversion and controlled molecular weight?

Methodological Answer: Systematic optimization involves:

- RAFT Agent-to-Monomer Ratio: Higher CPDTC concentrations improve molecular weight control but may slow reaction kinetics .

- Temperature Modulation: Use AIBN at 60–70°C for faster initiation or KPS at lower temperatures (40–50°C) for better control .

- Real-Time Monitoring: Employ in-line FTIR or Raman spectroscopy to track monomer conversion and adjust conditions dynamically .

Q. What methodologies are used to design fluorinated polymers for organic electronics (e.g., OFETs)?

Methodological Answer: Key steps include:

- Monomer Functionalization: Synthesize derivatives like N,N'-bis(2,2,3,3,4,4,4-heptafluorobutyl)-perylene tetracarboxylic diimide for n-channel semiconductors .

- Thin-Film Fabrication: Use spin-coating or vapor deposition to achieve slip-stacked molecular packing, critical for high charge mobility .

- Device Testing: Measure field-effect mobility and threshold voltage using top-gate/bottom-contact OFET configurations .

Table 2: Performance Metrics of Fluorinated Polymers in Electronics

| Application | Mobility (cm²V⁻¹s⁻¹) | Key Property | Reference |

|---|---|---|---|

| OFET Semiconductor | 0.72 | Slip-stacked packing | |

| Low-κ Dielectric | N/A | Dielectric constant <2.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。